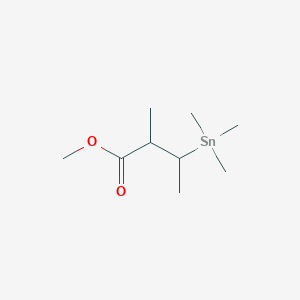![molecular formula C11H18N4 B14315364 4-[(E)-tert-Butyldiazenyl]heptanedinitrile CAS No. 109483-70-7](/img/structure/B14315364.png)
4-[(E)-tert-Butyldiazenyl]heptanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-tert-Butyldiazenyl]heptanedinitrile is an organic compound characterized by the presence of a diazenyl group and two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-tert-Butyldiazenyl]heptanedinitrile typically involves the reaction of tert-butylamine with heptanedinitrile in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst to facilitate the formation of the diazenyl group. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize the efficiency and yield of the compound. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-tert-Butyldiazenyl]heptanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of amides or other substituted products.
Applications De Recherche Scientifique
4-[(E)-tert-Butyldiazenyl]heptanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-tert-Butyldiazenyl]heptanedinitrile involves its interaction with molecular targets through its diazenyl and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or materials. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific conditions and reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanedinitrile: A simpler compound with two nitrile groups but lacking the diazenyl group.
tert-Butylamine: Contains the tert-butyl group but lacks the diazenyl and nitrile groups.
Azobenzene: Contains a diazenyl group but differs in the overall structure and functional groups.
Uniqueness
4-[(E)-tert-Butyldiazenyl]heptanedinitrile is unique due to the combination of its diazenyl and nitrile groups, which confer distinct chemical reactivity and potential applications. This compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
109483-70-7 |
|---|---|
Formule moléculaire |
C11H18N4 |
Poids moléculaire |
206.29 g/mol |
Nom IUPAC |
4-(tert-butyldiazenyl)heptanedinitrile |
InChI |
InChI=1S/C11H18N4/c1-11(2,3)15-14-10(6-4-8-12)7-5-9-13/h10H,4-7H2,1-3H3 |
Clé InChI |
FNZHAWYYFOIBEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



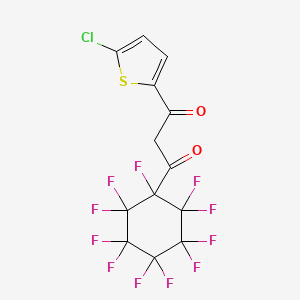
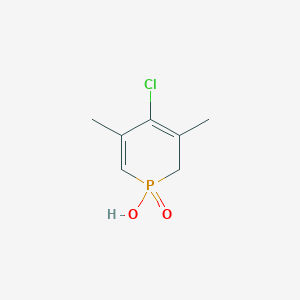
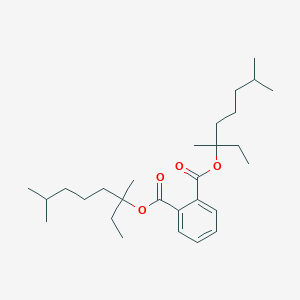
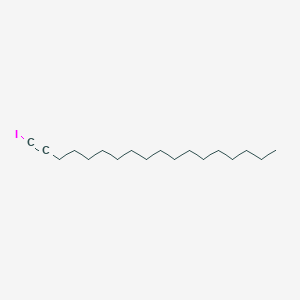
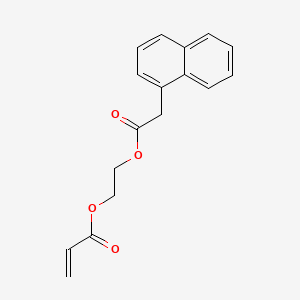

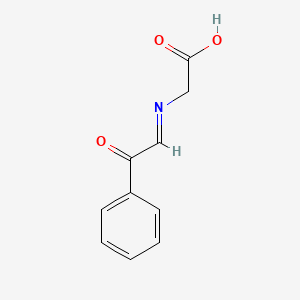
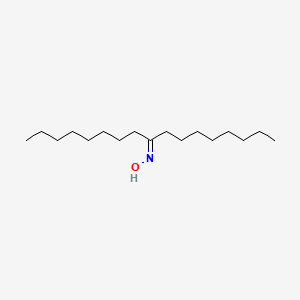
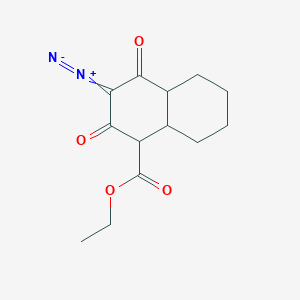
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)
